molecular formula C6H10O3S B14653392 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 40226-90-2

4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14653392
CAS No.: 40226-90-2
M. Wt: 162.21 g/mol
InChI Key: MKNYFTRFBMRAJQ-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, known for their significant roles in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxy-substituted precursors with sulfur-containing reagents, followed by cyclization to form the thiophene ring. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophenes.

Scientific Research Applications

4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

    Thiophene: The parent compound, lacking the ethoxy substitution.

    2,3-Dihydrothiophene: A reduced form of thiophene with similar structural features.

    4-Methoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: A closely related compound with a methoxy group instead of an ethoxy group.

Uniqueness: 4-Ethoxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

40226-90-2

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

4-ethoxy-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C6H10O3S/c1-2-9-6-3-4-10(7,8)5-6/h5H,2-4H2,1H3

InChI Key

MKNYFTRFBMRAJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CS(=O)(=O)CC1

Origin of Product

United States

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